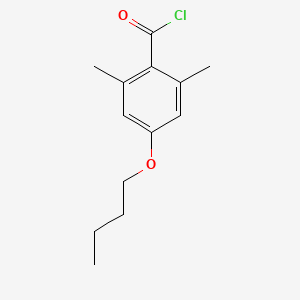

4-n-Butoxy-2,6-dimethylbenzoyl chloride

Description

Overview of Substituted Benzoyl Chlorides as Synthetic Intermediates

Substituted benzoyl chlorides are a class of organic compounds characterized by a benzoyl chloride core with various functional groups attached to the benzene (B151609) ring. These molecules are highly valuable in organic synthesis, primarily serving as powerful acylating agents to introduce a substituted benzoyl moiety into a wide range of substrates, including alcohols, phenols, amines, and arenes. The acyl chloride functional group is highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The versatility of substituted benzoyl chlorides stems from the diverse array of substituents that can be incorporated onto the aromatic ring. These substituents can modulate the reactivity of the acyl chloride and introduce specific functionalities into the target molecule. Common synthetic applications include the formation of esters, amides, and ketones via acylation reactions. For instance, the Schotten-Baumann reaction, a well-established method for the synthesis of esters and amides, frequently employs substituted benzoyl chlorides. Furthermore, they are key reactants in Friedel-Crafts acylation reactions to produce substituted benzophenones and other aryl ketones. Their utility extends to the synthesis of a wide variety of fine chemicals, pharmaceuticals, agrochemicals, and polymers.

Significance of the n-Butoxy and Dimethyl Substituents in Modulating Reactivity and Properties of Benzoyl Chloride Derivatives

The specific substituents on the aromatic ring of a benzoyl chloride derivative significantly influence its chemical and physical properties. In the case of 4-n-Butoxy-2,6-dimethylbenzoyl chloride, the n-butoxy and the two methyl groups play distinct and crucial roles.

The n-butoxy group at the para-position (C4) is an electron-donating group due to the resonance effect of the oxygen lone pairs. This electron donation to the aromatic ring can have a dual effect. On one hand, it can increase the electron density of the carbonyl group, potentially reducing its electrophilicity and thus moderating the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride. On the other hand, the butoxy group imparts increased lipophilicity to the molecule, which can enhance its solubility in organic solvents commonly used in synthesis.

The two methyl groups at the ortho-positions (C2 and C6) introduce significant steric hindrance around the acyl chloride functionality. This steric bulk can profoundly impact the reactivity of the molecule. It can shield the electrophilic carbonyl carbon from nucleophilic attack, making the acylation reaction more selective and potentially preventing unwanted side reactions. This steric hindrance can also influence the conformational preferences of the molecule, which in turn can affect its reactivity and the stereochemical outcome of its reactions. The electron-donating inductive effect of the methyl groups further contributes to the electronic properties of the aromatic ring.

The combination of both electronic and steric effects from the n-butoxy and dimethyl substituents makes this compound a potentially unique reagent with tailored reactivity for specific synthetic challenges.

Current Research Landscape and Gaps Pertaining to this compound

A comprehensive survey of the scientific literature reveals a notable scarcity of research specifically focused on this compound. While the synthesis and applications of a wide variety of substituted benzoyl chlorides are well-documented, this particular compound appears to be largely unexplored in peer-reviewed publications. Chemical supplier catalogs list the compound, indicating its availability for research purposes, but detailed studies on its synthesis, reactivity, and potential applications are conspicuously absent.

This lack of specific research presents a significant knowledge gap. The unique combination of an electron-donating para-alkoxy group and sterically demanding ortho-dimethyl groups suggests that this compound could exhibit interesting and potentially useful reactivity. For example, it could be a valuable tool in situations requiring a bulky, electron-rich acylating agent, possibly leading to the synthesis of novel esters, amides, or ketones with specific steric and electronic properties.

The absence of dedicated studies highlights an opportunity for future research. Investigations into the optimal synthetic routes to this compound, a thorough characterization of its physicochemical properties, and a systematic exploration of its reactivity with various nucleophiles would be valuable contributions to the field of organic synthesis. Such studies could uncover novel applications for this compound in areas such as medicinal chemistry, materials science, and agrochemical development.

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇ClO₂ | Calculated |

| Molecular Weight | 240.73 g/mol | riekemetals.com |

| CAS Number | 92019-24-4 | bldpharm.com |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-2,6-dimethylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-4-5-6-16-11-7-9(2)12(13(14)15)10(3)8-11/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPFLMASHCPTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)C)C(=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 N Butoxy 2,6 Dimethylbenzoyl Chloride and Analogous Compounds

Established Synthetic Routes for Benzoyl Chloride Derivatives

Benzoyl chloride and its derivatives are crucial intermediates in organic synthesis. Several general methods are widely employed for their preparation.

The most common and direct method for synthesizing benzoyl chlorides is the chlorination of the corresponding benzoic acids. wikipedia.org This transformation can be achieved using various chlorinating agents, each with its own advantages and specific applications.

Thionyl Chloride (SOCl₂): The reaction of a benzoic acid with thionyl chloride is a widely used method for preparing benzoyl chlorides. youtube.comdoubtnut.com The reaction proceeds by converting the carboxylic acid into a reactive intermediate, which then undergoes nucleophilic attack by a chloride ion. youtube.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired benzoyl chloride. youtube.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for the conversion of benzoic acids to benzoyl chlorides. pearson.comresearchgate.net This reaction often proceeds under milder conditions than with thionyl chloride and is catalyzed by dimethylformamide (DMF). orgsyn.org The mechanism involves the formation of a reactive acyl intermediate. pearson.comcore.ac.uk The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gaseous, facilitating easy removal. pearson.com

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that readily converts benzoic acids to their corresponding benzoyl chlorides. youtube.comquora.com The reaction involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. youtube.com A key byproduct of this reaction is phosphoryl chloride (POCl₃). youtube.com

| Chlorinating Agent | Typical Reaction Conditions | Byproducts | References |

| Thionyl Chloride (SOCl₂) | Refluxing the benzoic acid in neat thionyl chloride or in an inert solvent. | SO₂, HCl | youtube.comyoutube.com |

| Oxalyl Chloride ((COCl)₂) | Reaction in an inert solvent like dichloromethane, often with a catalytic amount of DMF. | CO, CO₂, HCl | pearson.comorgsyn.org |

| Phosphorus Pentachloride (PCl₅) | Mixing the benzoic acid and PCl₅, often with gentle heating. | POCl₃, HCl | youtube.comquora.com |

Benzoyl chlorides can also be prepared through the controlled partial hydrolysis of benzotrichloride (B165768) derivatives. wikipedia.orgchemcess.com This industrial method involves reacting benzotrichloride with a limited amount of water or a carboxylic acid. wikipedia.orggoogle.com Careful control of the stoichiometry is crucial to prevent further hydrolysis to the corresponding benzoic acid. chemcess.comgoogle.com Catalysts such as ferric chloride or zinc chloride are often employed in these reactions. google.comsciencemadness.org

| Reactant | Catalyst | Key Consideration | References |

| Benzotrichloride and Water | Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂) | Precise control of the amount of water to prevent over-hydrolysis. | google.comsciencemadness.org |

| Benzotrichloride and Benzoic Acid | Not always required | The reaction yields two equivalents of the benzoyl chloride. | wikipedia.orggoogle.com |

Alternative synthetic routes to benzoyl chlorides involve the chlorination of benzaldehydes or benzyl (B1604629) alcohols.

Chlorination of Benzaldehyde: Benzaldehyde can be converted to benzoyl chloride by treatment with chlorine gas. youtube.comechemi.com This reaction is a free-radical process and can be initiated by UV light or a radical initiator. google.com In the absence of a catalyst that promotes electrophilic aromatic substitution, the aldehyde's C-H bond is chlorinated. youtube.com

Chlorination of Benzyl Alcohol: Benzyl alcohol can also serve as a starting material for the synthesis of benzoyl chloride. sciencemadness.org The reaction typically proceeds via the oxidation of the alcohol to the aldehyde, which is then chlorinated in situ. sciencemadness.org Another pathway involves the formation of benzyl hypochlorite, which then eliminates HCl to form the aldehyde, followed by chlorination. sciencemadness.org

| Starting Material | Reagent | Conditions | References |

| Benzaldehyde | Chlorine (Cl₂) | UV light or radical initiator. | youtube.comechemi.comgoogle.com |

| Benzyl Alcohol | Chlorine (Cl₂) | Can proceed via in-situ oxidation to the aldehyde. | sciencemadness.org |

Targeted Synthesis of 4-n-Butoxy-2,6-dimethylbenzoyl chloride

The synthesis of the specifically substituted this compound requires a strategic approach to introduce the n-butoxy and dimethyl groups onto the aromatic ring, followed by the formation of the benzoyl chloride functional group. While specific literature for the direct synthesis of this compound is limited, a plausible synthetic pathway can be constructed based on established organic chemistry principles.

The n-butoxy group is an ether linkage on the aromatic ring. A common and effective method for its formation is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org

To synthesize the target molecule, one would start with a phenol (B47542) derivative. The phenolic hydroxyl group can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. masterorganicchemistry.com This phenoxide can then be reacted with an n-butyl halide, such as n-butyl bromide, to form the n-butoxy group via an Sₙ2 reaction. masterorganicchemistry.comorganicchemistrytutor.com

The introduction of two methyl groups at the 2 and 6 positions relative to the eventual benzoyl chloride group requires careful consideration of directing effects in electrophilic aromatic substitution.

A potential starting material for the synthesis could be a phenol or a related compound that allows for regioselective methylation. The hydroxyl group of a phenol is an ortho-, para-director. To achieve 2,6-dimethylation, one could start with a phenol and perform a directed ortho-methylation. However, achieving exclusive 2,6-disubstitution can be challenging.

A more controlled approach would be to start with a precursor that already contains the desired 2,6-dimethyl substitution pattern. For instance, 2,6-dimethylphenol (B121312) is a commercially available starting material. The hydroxyl group of 2,6-dimethylphenol can then be used to direct the introduction of a carboxyl group or a precursor to it at the para position.

A plausible synthetic sequence would be:

Alkylation: Start with 2,6-dimethylphenol and introduce the n-butoxy group at the 4-position. This is challenging as the hydroxyl group would be the primary site of reaction. A more likely route is to start with a hydroquinone (B1673460) derivative that is already butoxy-substituted and then introduce the methyl groups, though this also presents regioselectivity challenges. A more controlled synthesis would likely build the ring with the desired substituents.

A more logical synthetic route would be to start with 2,6-dimethylphenol. The hydroxyl group can be alkylated using the Williamson ether synthesis with an n-butyl halide to form 1-butoxy-2,6-dimethylbenzene.

Formylation/Acylation: The resulting 1-butoxy-2,6-dimethylbenzene can then be formylated or acylated at the para position due to the directing effect of the butoxy and methyl groups. A Vilsmeier-Haack or Friedel-Crafts acylation reaction could be employed.

Oxidation: If a formyl group is introduced, it can be oxidized to a carboxylic acid.

Chlorination: The final step would be the chlorination of the resulting 4-n-butoxy-2,6-dimethylbenzoic acid using one of the standard methods described in section 2.1.1, such as with thionyl chloride or oxalyl chloride.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of benzoyl chlorides, including this compound, is a well-established process in organic chemistry. Common methods involve the reaction of the corresponding benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. The optimization of reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product, which is often required to be 99.5% pure for applications in pharmaceuticals and other fine chemicals. patsnap.com

Key parameters that are typically optimized include reaction temperature, reaction time, and the stoichiometry of the reactants. For instance, in the synthesis of benzoyl chloride from benzoic acid and benzotrichloride, the reaction is typically heated, and controlling the vacuum within the reactor is important. google.com The reaction time can vary from 2 to 6 hours. google.com After the initial reaction, a refining step, usually reduced pressure distillation, is employed to purify the crude product. patsnap.comgoogle.com

The choice of solvent can also play a significant role. While some preparations are carried out without a solvent, others may utilize inert organic solvents. However, the use of solvents adds complexity to the process, including the need for recovery and recycling to minimize environmental impact and costs. google.com

A common challenge in benzoyl chloride synthesis is the formation of byproducts. For example, in the synthesis of 4-substituted benzoyl chlorides via Friedel-Crafts acylation, the formation of 4,4'-disubstituted benzophenones can occur. orgsyn.org This side reaction can be minimized by using an excess of the acylating agent and by the slow addition of the alkylbenzene to the reaction mixture. orgsyn.org Temperature control is also critical in this context, as higher temperatures can favor ketone formation, while lower temperatures may lead to incomplete reactions. orgsyn.org

In industrial settings, the recovery and reuse of materials from the reaction residue are important for cost reduction and waste minimization. patsnap.com For example, benzoyl chloride remaining in the distillation residue can be converted back to benzoic acid by hydrolysis, which can then be recycled. patsnap.comgoogle.com

Table 1: Factors Influencing Yield and Purity in Benzoyl Chloride Synthesis

| Parameter | Effect on Yield and Purity | Optimization Strategies |

| Reaction Temperature | Can influence reaction rate and byproduct formation. | Maintain optimal temperature range; avoid excessive heat which can lead to side reactions like ketone formation. orgsyn.org |

| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can promote side reactions. | Monitor reaction progress to determine the optimal duration, typically between 2-6 hours for certain processes. google.com |

| Stoichiometry | The ratio of reactants affects conversion and can minimize byproduct formation. | Use of excess chlorinating or acylating agent can drive the reaction to completion and reduce certain byproducts. orgsyn.org |

| Chlorinating Agent | Different agents (e.g., SOCl₂, PCl₅) have varying reactivity and may require different conditions. | Select the appropriate agent based on the substrate and desired reaction conditions. |

| Catalyst | Can significantly increase reaction rate. | Utilize catalysts like phosphorus chlorides or iron chlorides in certain processes. |

| Purification Method | Crucial for achieving high purity. | Employ reduced pressure distillation to separate the product from unreacted starting materials and byproducts. patsnap.comgoogle.com |

Green Chemistry Principles in Benzoyl Chloride Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ucla.edu This is particularly relevant to the synthesis of benzoyl chlorides, which has traditionally involved hazardous reagents and produced harmful waste. ucla.edu

Development of Environmentally Benign Synthetic Methodologies

A primary focus of green chemistry in this context is the replacement of hazardous chlorinating agents like thionyl chloride and phosphorus pentachloride. ucla.edu These reagents can produce toxic byproducts such as sulfur dioxide and hydrogen chloride gas. ucla.eduyoutube.com

One greener approach involves the reaction of benzotrichloride with benzoic acid. google.comsciencemadness.org This method can produce benzoyl chloride in high yield and avoids the use of more hazardous chlorinating agents. The reaction can be catalyzed by substances like zinc chloride or aluminum chloride. sciencemadness.org A significant advantage is that the main byproduct is hydrogen chloride, which can potentially be captured and utilized.

Another strategy is to minimize or eliminate the use of organic solvents. ucla.edu Solvent-free reactions, where possible, reduce waste and the energy required for solvent removal and recycling. When solvents are necessary, the choice of a more environmentally benign solvent is preferred. For instance, the use of toluene, which can be recovered and reused, is a consideration in some industrial processes. google.com

Furthermore, processes that allow for the recycling of byproducts and unreacted starting materials contribute to a greener synthesis. patsnap.com As mentioned previously, the hydrolysis of residual benzoyl chloride back to benzoic acid for reuse is an example of this principle in action. patsnap.comgoogle.com

Catalytic Approaches for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical transformations. In the context of benzoyl chloride synthesis, catalytic methods are being explored to improve sustainability.

The use of catalysts in the reaction between benzotrichloride and benzoic acid has been shown to be effective. google.comsciencemadness.org Catalysts like anhydrous zinc chloride or aluminum chloride can facilitate the reaction, allowing it to proceed under milder conditions or with higher efficiency. sciencemadness.org

More advanced catalytic systems are also under investigation. For example, photocatalytic methods are emerging for chlorination reactions. The use of N-chlorosuccinimide as a chlorine source combined with a photocatalyst under visible light irradiation presents a mild and scalable method for benzylic C-H bond chlorination. organic-chemistry.org While not directly for benzoyl chloride synthesis from benzoic acid, this illustrates the potential of photocatalysis in related chlorination processes.

Cooperative catalysis is another promising area. This approach involves using multiple catalysts that work in concert to achieve a transformation that is not possible with a single catalyst. acs.org For instance, a nucleophilic co-catalyst can be used with a photocatalyst to generate radicals from benzyl halides for further reactions. acs.org Such innovative catalytic strategies could pave the way for more sustainable methods of producing benzoyl chloride and its derivatives in the future.

Table 2: Green Chemistry Approaches in Benzoyl Chloride Synthesis

| Green Chemistry Principle | Application in Benzoyl Chloride Synthesis |

| Waste Prevention | Designing syntheses to minimize byproducts; recycling of unreacted materials and byproducts. patsnap.com |

| Atom Economy | Choosing reaction pathways that maximize the incorporation of starting materials into the final product. ucla.edu |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like thionyl chloride with alternatives such as benzotrichloride. ucla.edusciencemadness.org |

| Safer Solvents and Auxiliaries | Minimizing or eliminating solvent use; using recyclable and less toxic solvents when necessary. google.comucla.edu |

| Catalysis | Employing catalysts to increase reaction efficiency, reduce energy consumption, and enable the use of less reactive, greener reagents. sciencemadness.orgacs.org |

Chemical Reactivity and Mechanistic Investigations of 4 N Butoxy 2,6 Dimethylbenzoyl Chloride

Electrophilic Acylation Reactions

The primary function of an acyl chloride is to act as an electrophilic acylating agent. The reactivity of the carbonyl carbon in 4-n-Butoxy-2,6-dimethylbenzoyl chloride is influenced by two opposing factors. The electron-donating 4-n-butoxy group can partially deactivate the carbonyl group toward nucleophilic attack through resonance. Conversely, the inductive effect of the chlorine atom and the carbonyl oxygen polarizes the carbon-chlorine bond, enhancing the electrophilicity of the carbonyl carbon.

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Systems

For this compound, the two methyl groups at the ortho positions introduce significant steric hindrance around the acyl chloride functionality. This steric bulk would likely impede the approach of large or even moderately sized aromatic and heteroaromatic substrates. Consequently, Friedel-Crafts acylations with this reagent are expected to be challenging and may require forcing conditions or highly reactive aromatic systems. The reaction is generally effective for introducing keto groups into aliphatic and aromatic compounds. google.com

Acylation of Nucleophilic Substrates (e.g., Alcohols, Amines, Hydrazines)

The acylation of nucleophiles like alcohols, amines, and hydrazines is a fundamental transformation for which acyl chlorides are well-suited. google.com These reactions proceed via a nucleophilic acyl substitution mechanism.

The reaction with alcohols, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, would yield the corresponding esters. A study on the acylation of alcohols with benzoyl chloride was significantly accelerated by the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). rsc.org Similarly, primary and secondary amines would react readily with this compound to form amides. This reaction is a common and effective method for amide bond formation. Current time information in San Diego, CA, US. Hydrazines would be expected to form the corresponding acyl hydrazides. The steric hindrance from the ortho-methyl groups would likely slow the reaction rates compared to unhindered benzoyl chlorides, but these transformations are generally high-yielding.

Formation of Ketones, Esters, and Amides

As extensions of the reactions described above, this compound is a direct precursor to a variety of ketones, esters, and amides.

Ketones: Friedel-Crafts acylation, despite its potential steric limitations, remains the most direct method for synthesizing aryl ketones from this acyl chloride. cas.org Alternatively, organometallic reagents such as organocuprates (Gilman reagents) could potentially be used to form ketones, as they are generally less prone to side reactions with the ester functionality than Grignard or organolithium reagents.

Esters: The reaction with a wide range of primary and secondary alcohols in the presence of a base will produce the corresponding 4-n-butoxy-2,6-dimethylbenzoate esters. rsc.org

Amides: The reaction with primary or secondary amines is a standard and efficient method for the synthesis of 4-n-butoxy-2,6-dimethylbenzamides. google.com

A summary of the expected products from these acylation reactions is presented in the table below.

| Nucleophile | Product Class | Specific Product Structure |

| Aromatic/Heteroaromatic (Ar-H) | Ketone | Ar-CO-(C₆H₂)(CH₃)₂(O(CH₂)₃CH₃) |

| Alcohol (R-OH) | Ester | R-O-CO-(C₆H₂)(CH₃)₂(O(CH₂)₃CH₃) |

| Amine (RNH₂) | Amide | R-NH-CO-(C₆H₂)(CH₃)₂(O(CH₂)₃CH₃) |

| Hydrazine (B178648) (H₂NNH₂) | Acyl Hydrazide | H₂NNH-CO-(C₆H₂)(CH₃)₂(O(CH₂)₃CH₃) |

Derivatization Strategies for Functionalization and Advanced Molecular Architectures

Modification of the Benzoyl Chloride Moiety for Specific Applications

The structure of this compound offers several sites for modification to tailor it for specific applications. The n-butoxy group could be cleaved to yield the corresponding phenol (B47542), which could then be functionalized further. The aromatic ring itself could potentially undergo electrophilic substitution, though the directing effects of the existing substituents and steric hindrance would need to be carefully considered.

Utilization as a Protecting Group Strategy in Multistep Synthesis

Protecting groups are essential tools in multistep organic synthesis to temporarily mask a reactive functional group. cas.org Acyl groups are commonly used to protect alcohols and amines. serpapi.com The 4-n-butoxy-2,6-dimethylbenzoyl group could, in principle, be used as a protecting group.

The key characteristics of a good protecting group are that it can be introduced selectively, is stable to a range of reaction conditions, and can be removed cleanly under mild conditions. cas.orgacs.org The sterically hindered nature of the 4-n-butoxy-2,6-dimethylbenzoyl group would make the corresponding esters and amides more resistant to cleavage, particularly by hydrolysis, as compared to less hindered benzoyl groups. This enhanced stability could be advantageous in complex synthetic sequences. Removal would likely require more vigorous conditions, such as saponification with a strong base or reductive cleavage.

Synthesis of Complex Organic Frameworks

This compound serves as a specialized building block in the synthesis of complex organic molecules, particularly where steric bulk and specific electronic properties are required. Its utility is demonstrated in the construction of heterocyclic systems, such as quinolines, which are significant scaffolds in medicinal chemistry. For instance, synthetic routes to 4-alkoxy-2-arylquinolines have utilized related benzoyl chloride derivatives to react with 2-aminoacetophenone (B1585202) precursors, forming key benzoyl intermediates. nih.gov The presence of the 2,6-dimethyl groups provides significant steric influence, while the 4-n-butoxy group electronically modulates the reactivity of the aromatic ring, making it a tailored reagent for creating substituted frameworks.

The strategic placement of hydroxyl and alkoxy substituents is crucial in the synthesis of natural and pharmaceutical compounds, as these groups are prevalent in many bioactive molecules. mdpi.com Transition metal-catalyzed annulation reactions, which proceed via C-H activation, are a modern tool for building such heterocyclic structures. mdpi.com While simple alkyl or halogen substituents primarily exert steric effects, alkoxy groups like the butoxy substituent also introduce electronic and potential coordinating effects that can influence the regioselectivity of these complex synthetic transformations. mdpi.com

In the development of new anticancer agents, derivatives of 4-alkoxy-2-arylquinolines have shown potent activity as topoisomerase I inhibitors. nih.gov The synthesis of these compounds often involves the coupling of a substituted benzoyl moiety with an appropriate amino-aromatic precursor. nih.gov The specific nature of the alkoxy group (e.g., ethyl, propyl) and the substitution pattern on the benzoyl ring can significantly impact the biological activity of the final molecule. nih.gov For example, compounds featuring a propyl linker at the C4 position of the quinoline (B57606) ring have demonstrated a marked improvement in growth inhibitory activity against cancer cell lines compared to those with an ethyl linker. nih.gov

| Framework/Target Class | Synthetic Strategy | Role of Benzoyl Chloride Derivative |

|---|---|---|

| 4-alkoxy-2-arylquinolines | Condensation with 2-aminoacetophenone derivatives | Provides the C2-aryl and benzoyl portion of the final scaffold. nih.gov |

| Substituted Isocoumarins/Heterocycles | Transition metal-catalyzed annulation via C-H activation | Acts as an electrophilic partner; substituents direct regioselectivity. mdpi.com |

| Topoisomerase I Inhibitors | Multi-step synthesis involving coupling reactions | Serves as a key building block for constructing the required pharmacophore. nih.gov |

Reaction Mechanism Elucidation

The reaction mechanisms of substituted benzoyl chlorides are complex and can vary significantly depending on the substitution pattern, the solvent, and the nucleophile. For this compound, the mechanism is dictated by a combination of steric and electronic factors originating from its unique substitution.

Understanding a chemical reaction's pathway requires the characterization of its transient structures, namely intermediates and transition states. Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the localization and analysis of these fleeting species. For reactions involving complex molecules like substituted benzoyl chlorides, computational methods are used to map the potential energy surface of the reaction. mdpi.com

The process involves several key steps:

Optimization of Stationary Points : The geometries of reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations. mdpi.com

Vibrational Analysis : This analysis confirms the nature of the stationary points. Reactants, products, and intermediates have all positive (real) vibrational frequencies, whereas a transition state is characterized by having exactly one negative (imaginary) frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations are performed to verify that a given transition state connects the intended reactants and products (or intermediates) on the reaction pathway. mdpi.com

In stepwise cycloaddition reactions involving related amide systems, zwitterionic intermediates have been identified. mdpi.com The stability and progression of these intermediates are governed by kinetic and thermodynamic parameters, such as the enthalpy of activation (ΔH) and the Gibbs free energy (ΔG) of each step. For example, a low activation enthalpy suggests a kinetically favorable process. mdpi.com The transfer of electron density between reacting fragments, known as the Global Electron Density Transfer (GEDT), can quantify the polar nature of a transition state. mdpi.com

| Parameter | Significance in Mechanism Elucidation | Typical Method of Determination |

|---|---|---|

| Activation Enthalpy (ΔH‡) | The energy barrier that must be overcome for a reaction to proceed; lower values indicate a faster reaction. mdpi.com | Computational (DFT) Calculations, Experimental Kinetics (Arrhenius plots) |

| Gibbs Free Energy of Activation (ΔG‡) | The overall thermodynamic barrier, including entropy; determines the spontaneity and rate of a reaction at a given temperature. mdpi.com | Computational (DFT) Calculations, Experimental Kinetics |

| Imaginary Frequency | A negative eigenvalue from a Hessian matrix calculation, confirming a stationary point as a true transition state. mdpi.com | Computational Vibrational Analysis |

| Global Electron Density Transfer (GEDT) | Measures the net charge transfer between reacting species, indicating the polarity of the reaction mechanism. mdpi.com | Computational Population Analysis |

The two methyl groups positioned ortho to the carbonyl chloride function in this compound exert profound steric hindrance. This bulkiness physically shields the electrophilic carbonyl carbon from direct nucleophilic attack. Consequently, reaction pathways that require backside or direct addition of a nucleophile to the carbonyl group, typical of an associative SN2-type mechanism, are strongly disfavored.

Instead, the steric crowding promotes a dissociative or SN1-like mechanism. In this pathway, the rate-determining step is the unimolecular departure of the chloride ion to form a planar, resonance-stabilized acylium ion intermediate. Once formed, this highly reactive intermediate can be rapidly attacked by a nucleophile from either face, unhindered by the ortho-substituents.

Studies on the solvolysis of 2,6-dimethylbenzoyl chloride have provided strong evidence for this mechanistic shift. rsc.orgresearchgate.net The application of the Grunwald-Winstein equation, which correlates solvolysis rates with solvent ionizing power, shows a linear relationship for 2,6-dimethylbenzoyl chloride, indicative of a limiting SN1 mechanism. rsc.org In contrast, less hindered benzoyl chlorides, such as 4-methoxybenzoyl chloride, show deviations from this linearity, suggesting significant nucleophilic solvent participation in an SN2-like or borderline mechanism. rsc.org

The n-butoxy group at the para-position plays a critical electronic role that complements the steric effects of the ortho-methyl groups. The butoxy group is a powerful electron-donating group (EDG) through resonance (+R effect), where one of the oxygen's lone pairs can delocalize into the aromatic ring. It also has a weaker electron-withdrawing inductive effect (-I effect) due to the oxygen's electronegativity.

In the context of the SN1-like mechanism favored by this molecule, the dominant +R effect is crucial. It powerfully stabilizes the acylium ion intermediate that forms after the chloride ion dissociates. This stabilization occurs by delocalizing the positive charge from the carbonyl carbon onto the aromatic ring and the butoxy oxygen atom.

| Substituent Effect | Influence on Reaction Intermediate | Consequence for Reaction Mechanism |

|---|---|---|

| Steric Hindrance (ortho-CH3) | Shields carbonyl carbon from direct nucleophilic attack. | Favors a dissociative (SN1-like) mechanism over an associative (SN2-like) one. rsc.org |

| Resonance Donation (+R of para-OC4H9) | Stabilizes the positive charge of the acylium ion intermediate. | Lowers the activation energy for the SN1 pathway, increasing the reaction rate. rsc.org |

| Inductive Withdrawal (-I of para-OC4H9) | Slightly destabilizes the acylium ion intermediate. | Effect is generally outweighed by the much stronger resonance donation. |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Structural Assignment and Purity Assessment

While specific experimental ¹H NMR data for 4-n-Butoxy-2,6-dimethylbenzoyl chloride is not widely available in public literature, a theoretical analysis of its structure allows for the prediction of the expected proton signals. The spectrum would be anticipated to show distinct signals corresponding to the aromatic protons, the protons of the n-butoxy group, and the protons of the two methyl groups. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would provide information about neighboring protons, thus confirming the substitution pattern of the benzene (B151609) ring. Purity can be assessed by the absence of signals from impurities.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | ~6.7-6.9 | s | 2H |

| -OCH₂- (butoxy) | ~3.9-4.1 | t | 2H |

| -CH₂- (butoxy) | ~1.7-1.9 | m | 2H |

| -CH₂- (butoxy) | ~1.4-1.6 | m | 2H |

| Terminal -CH₃ (butoxy) | ~0.9-1.0 | t | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (benzoyl chloride) | ~168-172 |

| Aromatic C-O | ~160-163 |

| Aromatic C-C=O | ~138-141 |

| Aromatic C-CH₃ | ~135-138 |

| Aromatic C-H | ~114-117 |

| -OCH₂- (butoxy) | ~68-71 |

| -CH₂- (butoxy) | ~30-33 |

| -CH₂- (butoxy) | ~19-22 |

| Terminal -CH₃ (butoxy) | ~13-15 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons, for instance, confirming the sequence of methylene (B1212753) groups in the n-butoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the n-butoxy group and the aromatic ring (e.g., a correlation between the -OCH₂- protons and the C4 aromatic carbon), as well as the positions of the methyl groups and the benzoyl chloride moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching)

The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acid chloride group. This band is typically found in the region of 1750-1815 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (acid chloride) | Stretching | ~1750-1815 (strong) |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H | Stretching | ~2850-2960 |

| Aromatic C=C | Stretching | ~1580-1620 |

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to IR spectroscopy, would also be a valuable tool. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide strong signals for the symmetric stretching of the benzene ring and the C-C bonds of the aliphatic chain. The carbonyl stretch would also be visible, though typically weaker than in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 240.73 g/mol . riekemetals.com

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom is readily identified by the M+2 isotopic peak, where the ratio of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1. chemguide.co.uk

The fragmentation of this compound under mass spectrometric conditions is predicted to follow several key pathways based on the structure of substituted benzoyl chlorides:

Loss of Chlorine Radical: A primary fragmentation step involves the cleavage of the carbon-chlorine bond to form a stable acylium ion. This fragment is often a prominent peak in the spectrum.

Loss of Carbon Monoxide: The resulting acylium ion can further lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation.

Cleavage of the Butoxy Group: The n-butoxy side chain can undergo fragmentation, including the loss of butene via a McLafferty-type rearrangement, or cleavage at various points along the alkyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂).

Formation of a Benzyl (B1604629) Cation: Cleavage of the bond between the carbonyl group and the aromatic ring can lead to the formation of a substituted benzyl cation. researchgate.net

For the closely related analog, 4-Butoxybenzoyl chloride, the most abundant fragment ion is observed at m/z 121, with the second highest at m/z 177. nih.gov This suggests that for this compound, similar fragmentation pathways would occur, adjusted for the presence of the two additional methyl groups.

Table 1: Predicted Mass Spectrometric Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (calculated) | Fragmentation Pathway |

| [M]⁺ | [C₁₃H₁₇ClO]⁺ | 240 | Molecular Ion |

| [M+2]⁺ | [C₁₃H₁₇³⁷ClO]⁺ | 242 | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | [C₁₃H₁₇O]⁺ | 205 | Loss of chlorine radical |

| [M-COCl]⁺ | [C₁₂H₁₇O]⁺ | 177 | Loss of the benzoyl chloride group |

| [M-C₄H₈]⁺ | [C₉H₉ClO]⁺ | 168 | Loss of butene from the butoxy chain |

| [C₇H₇]⁺ | Tropylium ion | 91 | Cleavage of the substituted aromatic ring |

Note: The m/z values are nominal and for illustrative purposes. Actual values may vary based on instrumentation and ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The UV-Vis spectrum is expected to be dominated by absorptions arising from the substituted benzene ring and the benzoyl chloride moiety.

The primary electronic transitions anticipated are:

π → π* Transitions: These transitions occur within the aromatic ring and the carbonyl group. The substitution on the benzene ring, including the electron-donating n-butoxy group and the two methyl groups, is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of benzene.

n → π* Transitions: A weaker absorption band resulting from the transition of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital is also expected. This transition typically occurs at longer wavelengths.

While specific absorption maxima for this compound are not widely reported, it is anticipated to exhibit strong absorbance in the UV region, likely with a λmax between 240 and 280 nm, characteristic of substituted benzoyl derivatives.

Computational Chemistry and Theoretical Studies of 4 N Butoxy 2,6 Dimethylbenzoyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-n-butoxy-2,6-dimethylbenzoyl chloride would provide fundamental insights into its geometry, stability, and reactivity.

The initial step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For a flexible molecule like this compound, this involves a conformational analysis to find the global minimum on the potential energy surface. The flexibility arises from the rotation around several single bonds, primarily within the n-butoxy group and the bond connecting it to the aromatic ring, as well as the orientation of the benzoyl chloride group relative to the ring.

A systematic conformational search would involve rotating key dihedral angles and calculating the relative energy of each resulting conformer. The most stable conformer would be the one with the lowest energy, which is then used for subsequent property calculations. The presence of two methyl groups ortho to the benzoyl chloride moiety introduces significant steric hindrance, which would heavily influence the preferred orientation of the carbonyl chloride group.

Table 1: Hypothetical Torsional Scan Data for Conformational Analysis

This table illustrates the type of data generated during a conformational analysis, showing how relative energy changes with the rotation around a specific dihedral angle (e.g., C-C-O-C of the butoxy group).

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 2.8 |

| 180 | 0.0 (Global Minimum) |

| 240 | 2.8 |

| 300 | 1.5 |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) and often require scaling to correct for systematic errors inherent in the theoretical level and experimental conditions.

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. These calculations help in assigning the vibrational modes of the molecule. For instance, the characteristic C=O stretching frequency of the acyl chloride group would be a prominent feature. Like NMR shifts, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. Studies on other benzoyl halides have successfully used these methods to analyze their vibrational spectra. acs.org

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

This table provides an example of how theoretical spectroscopic data would be compared with experimental values for verification.

| Nucleus/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

| Carbonyl (C=O) | - | ~168 | ~1770 |

| Aromatic CH | ~6.7 | ~115 | ~3050 |

| O-CH₂ | ~4.0 | ~68 | ~2960 |

| Ring C-O | - | ~162 | - |

| Ring C-CH₃ | - | ~138 | - |

| CH₃ | ~2.4 | ~21 | ~2950 |

DFT is instrumental in exploring the mechanisms of chemical reactions. For this compound, a typical acyl chloride, its reaction with nucleophiles (e.g., alcohols, amines) is of primary interest. wikipedia.org Computational modeling can map the entire reaction pathway, from reactants to products, through the transition state.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: The energy and location of the HOMO indicate the ability of a molecule to donate electrons.

LUMO: The energy and location of the LUMO indicate the ability of a molecule to accept electrons. For an acyl chloride, the LUMO is expected to be localized primarily on the carbonyl carbon, marking it as the principal site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a descriptor of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

FMO analysis is a key component in many QSAR studies to quantify the electronic properties influencing a molecule's activity. atlantis-press.com

Table 3: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Implication |

| HOMO | -8.5 | Electron donating capability |

| LUMO | -1.2 | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.3 | Chemical reactivity and stability |

Quantum Chemical Modeling of Electronic Structure and Reactivity

Beyond FMO analysis, quantum chemical modeling provides a detailed picture of the electronic structure. Properties such as molecular electrostatic potential (MEP), charge distribution, and dipole moment are calculated to understand reactivity.

The MEP map visually represents the charge distribution on the molecule's surface. For this compound, the map would show a negative potential (red/yellow) around the electronegative oxygen and chlorine atoms and a positive potential (blue) around the carbonyl carbon and hydrogens. This confirms the carbonyl carbon as the electrophilic center. The electron-donating n-butoxy group and the electron-withdrawing acyl chloride group will have opposing effects on the electron density of the benzene (B151609) ring, which can be quantified through population analysis methods (e.g., Mulliken or NBO charge analysis).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Benzoyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used extensively in medicinal chemistry and materials science to correlate a compound's chemical structure with a specific activity (e.g., biological, toxicological, or chemical reactivity). atlantis-press.comnih.gov While a specific QSAR model for this compound is not available, the methodology is well-established for related benzoyl derivatives. atlantis-press.comnih.gov

A QSAR study involves several key steps:

Data Set Assembly: A series of structurally related benzoyl derivatives with measured activity values is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. atlantis-press.com

Lipophilic Descriptors: LogP (partition coefficient), which describes hydrophobicity. atlantis-press.com

Steric/Topological Descriptors: Molecular weight, surface area, volume, and various topological indices.

Model Development: A mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR) to link the descriptors (independent variables) to the activity (dependent variable). nih.gov

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. nih.govmdpi.com

For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives found that their anticancer activity was influenced by lipophilic (ClogP) and electronic (ELUMO) properties. atlantis-press.com A similar approach could be employed to model the reactivity or biological activity of a series of derivatives of this compound.

Table 4: Common Descriptors Used in QSAR Modeling of Benzoyl Derivatives

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Electron donating/accepting ability, polarity, reactive sites |

| Lipophilic | ClogP | Hydrophobicity, membrane permeability |

| Steric | Molar Refractivity (MR), Sterimol Parameters | Molecular size and shape |

| Topological | Wiener Index, Zagreb Index | Molecular branching and connectivity |

Applications of 4 N Butoxy 2,6 Dimethylbenzoyl Chloride in Materials Science and Specialized Organic Synthesis

Polymer and Advanced Materials Synthesis

The reactivity of the acyl chloride group, modulated by the electronic and steric effects of the substituents on the benzene (B151609) ring, makes 4-n-Butoxy-2,6-dimethylbenzoyl chloride a candidate for the synthesis of specialized polymers and advanced materials.

Incorporation into High-Performance Polymeric Systems

In the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyesters, diacyl chlorides are crucial monomers. The polycondensation reaction between a diacyl chloride and a diamine or a diol leads to the formation of these robust materials. While direct research incorporating this compound into these systems is not extensively documented, the principles of polymer chemistry suggest its potential role.

The presence of the two methyl groups ortho to the acyl chloride function in this compound introduces significant steric hindrance. This steric bulk can influence the polymerization process and the final properties of the polymer. For instance, in the synthesis of aramids, the reaction of an aromatic diamine with a diacyl chloride is a well-established method. researchgate.netresearchgate.net The steric hindrance in this compound could potentially lead to polymers with lower crystallinity and increased solubility in organic solvents, a desirable property for processing. The flexible butoxy group at the para position can further enhance solubility and introduce a degree of flexibility into the polymer backbone, potentially lowering the glass transition temperature and modifying the mechanical properties of the resulting material.

Table 1: Potential Influence of this compound Structural Features on Polymer Properties

| Structural Feature | Potential Effect on Polymer Properties |

| Acyl Chloride Group | Reactive site for polycondensation with diamines or diols. |

| Ortho-Methyl Groups | Introduce steric hindrance, potentially increasing polymer solubility and reducing crystallinity. |

| Para-Butoxy Group | Enhances solubility and introduces flexibility into the polymer chain. |

Role in Liquid Crystal Chemistry and Mesophase Development

Thermotropic liquid crystals are materials that exhibit liquid-crystalline properties in a certain temperature range. tcichemicals.com The molecular shape and polarity of the constituent molecules are key factors in the formation of different mesophases (e.g., nematic, smectic). Substituted benzoyl chlorides are common starting materials for the synthesis of liquid crystalline molecules, often by esterification with a phenol (B47542) to create a rigid mesogenic core.

Utilization in Cross-linking Reactions for Porous Materials

Porous organic polymers (POPs) are a class of materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net One common method for synthesizing these materials is through Friedel-Crafts reactions, where an aromatic compound is cross-linked using an electrophilic agent in the presence of a Lewis acid catalyst. researchgate.netresearchgate.net

This compound can theoretically be used as a cross-linking agent in a Friedel-Crafts acylation reaction. In this scenario, the acyl chloride would react with an aromatic polymer backbone, such as polystyrene, to form ketone linkages, thereby creating a cross-linked, porous network. The bulky nature of the 4-n-Butoxy-2,6-dimethylbenzoyl group could lead to the formation of microporous structures with a high degree of rigidity. The butoxy groups lining the pores could also impart specific surface properties, influencing the material's selectivity for certain adsorbates. While direct experimental evidence for this specific application is limited, the principles of Friedel-Crafts chemistry support its potential utility in this area. researchgate.net

Role as a Key Intermediate in Fine Chemical Production

The reactivity of this compound also positions it as a valuable intermediate in the synthesis of smaller, high-value molecules such as those used in agriculture and pharmaceuticals.

Precursor for Agrochemical Active Ingredients (e.g., Tebufenozide (B1682728), Methoxyfenozide)

Tebufenozide and Methoxyfenozide are insect growth regulators that belong to the diacylhydrazine class of insecticides. nih.govgoogle.com Their synthesis involves the formation of a diacylhydrazine structure. A key precursor for both of these commercially important agrochemicals is 3,5-dimethylbenzoyl chloride. google.com

While this compound is not a direct precursor for the currently marketed versions of tebufenozide and methoxyfenozide, its structural similarity to 3,5-dimethylbenzoyl chloride suggests its potential as a building block for novel diacylhydrazine insecticides. The synthesis of these insecticides typically involves the reaction of a substituted benzoyl chloride with a substituted hydrazine (B178648). sioc-journal.cnmdpi.comnih.gov By analogy, this compound could be reacted with a suitable hydrazine derivative to produce new diacylhydrazines. The introduction of the 4-n-butoxy group could modulate the biological activity, selectivity, and environmental fate of the resulting compound.

Table 2: Comparison of Key Benzoyl Chloride Intermediates in Agrochemical Synthesis

| Compound | Agrochemical Product |

| 3,5-Dimethylbenzoyl chloride | Tebufenozide, Methoxyfenozide nih.govgoogle.com |

| This compound | Potential precursor for novel diacylhydrazine insecticides |

Building Block for Pharmaceutical Intermediates and Biologically Active Molecules

Substituted benzoyl chlorides are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. The acyl chloride group provides a reactive handle for forming amide and ester linkages, which are common functional groups in drug molecules. ganeshremedies.com Chlorine-containing compounds, in general, have a significant presence in the pharmaceutical industry. nih.gov

The structure of this compound offers several features that could be advantageous in the design of new biologically active molecules. The substituted benzene ring can serve as a scaffold for further functionalization. The butoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of a drug candidate. The methyl groups provide steric bulk, which can influence the binding affinity and selectivity of the molecule for its biological target. Although specific examples of its use in marketed pharmaceuticals are not documented, its potential as a starting material for the synthesis of novel therapeutic agents in areas such as oncology and infectious diseases is plausible. ganeshremedies.com For instance, substituted benzoyl chlorides are used in the synthesis of various heterocyclic compounds which are known to possess diverse biological activities.

Intermediate for Dyes and Pigments

The synthesis of high-performance dyes and pigments often involves the use of specialized intermediates to introduce specific chromophoric and auxochromic groups, as well as to modify properties such as solubility, lightfastness, and thermal stability. The structure of this compound makes it a candidate for such applications.

The butoxy group (-O(CH₂)₃CH₃) is an electron-donating group that can act as an auxochrome, which can intensify the color of a dye molecule. Furthermore, the long alkyl chain of the butoxy group can enhance the solubility of the final dye or pigment in nonpolar solvents and polymeric matrices, a desirable property for applications in plastics and coatings.

The reactive acyl chloride group (-COCl) allows for the straightforward incorporation of the butoxy- and dimethyl-substituted benzoyl moiety into a larger dye structure through reactions with nucleophiles such as amines or alcohols, which are common functional groups in dye precursors. The presence of the two methyl groups ortho to the acyl chloride provides steric hindrance, which can influence the final conformation of the dye molecule and potentially enhance its stability by protecting the ester or amide linkage from hydrolysis.

Detailed Research Findings:

Specific research detailing the use of this compound as a dye intermediate is limited in publicly accessible literature. However, the general principles of dye chemistry support its potential in this field. The combination of its functional groups could theoretically be exploited to synthesize dyes with tailored properties. For instance, its reaction with an amino-functionalized chromophore could yield a dye with improved solubility and lightfastness due to the bulky and electron-donating nature of the substituted benzoyl group.

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The design of host molecules for molecular recognition often requires components that can engage in specific interactions such as hydrogen bonding, π-π stacking, and steric effects.

This compound could serve as a building block for more complex molecules used in supramolecular assemblies. After conversion of the reactive acyl chloride to a more stable functional group like an ester or an amide, the resulting molecule would possess several features relevant to molecular recognition:

Hydrogen Bonding: The oxygen of the butoxy group and the carbonyl oxygen of the resulting ester or amide can act as hydrogen bond acceptors.

Steric Influence: The two methyl groups provide significant steric bulk, which can be used to create specific cavities or binding pockets in a larger host molecule, influencing its selectivity for guest molecules.

Hydrophobic Interactions: The n-butyl chain of the butoxy group can participate in hydrophobic interactions, which are crucial for molecular recognition in aqueous environments.

While direct applications of this compound as a chiral auxiliary are not documented, the steric hindrance provided by the 2,6-dimethyl substitution is a key principle in the design of many chiral auxiliaries. In theory, if a chiral center were introduced into the molecule, the dimethyl groups could effectively shield one face of the reactive center, directing the approach of incoming reagents and leading to high stereoselectivity in certain reactions.

Catalytic Applications and Ligand Synthesis

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The synthesis of custom ligands is a major area of research. This compound can be envisioned as a precursor in the synthesis of specialized ligands.

By reacting it with appropriate multifunctional molecules, it is possible to introduce the sterically demanding and electronically modified benzoyl group into a ligand scaffold. For example, reaction with a diamine could lead to a bidentate ligand where the bulky substituents on the benzoyl group could create a specific coordination environment around a metal center. This steric bulk can influence the coordination number, geometry, and reactivity of the metal catalyst, potentially leading to enhanced selectivity in catalytic transformations.

The electron-donating butoxy group can also electronically tune the properties of the resulting ligand and, consequently, the coordinated metal center. This can affect the catalytic cycle, for instance, by stabilizing certain oxidation states of the metal or by influencing the rate of oxidative addition or reductive elimination steps.

Detailed Research Findings:

There is a lack of specific studies in the available literature that demonstrate the use of this compound in catalytic applications or for the synthesis of specific ligands. However, the principles of ligand design and catalyst tuning suggest that it is a plausible starting material for creating ligands with significant steric hindrance and specific electronic properties. The development of new catalytic systems often relies on the availability of diverse building blocks like this to fine-tune the catalyst's performance for a particular chemical transformation.

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 92019-24-4 | C₁₃H₁₇ClO₂ | 240.73 |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The traditional synthesis of benzoyl chlorides often involves reacting the corresponding benzoic acid with chlorinating agents like thionyl chloride or oxalyl chloride, or the chlorination of benzaldehydes. google.comwikipedia.org However, the steric hindrance in 4-n-Butoxy-2,6-dimethylbenzoyl chloride may necessitate the development of more sophisticated and efficient synthetic methodologies.

Future research could explore the following avenues:

Advanced Catalytic Systems: For the synthesis from 4-n-butoxy-2,6-dimethylbenzoic acid, research into novel catalysts that can operate effectively despite the steric bulk around the carboxylic acid is warranted. This could involve organocatalysts or transition-metal complexes designed to have a high affinity for the substrate and facilitate the chlorination under mild conditions.

Flow Chemistry: Continuous flow reactors could offer significant advantages for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing the reactivity of chlorinating agents and minimizing the formation of byproducts that can occur in batch processes. google.com

Alternative Chlorinating Agents: Investigation into less common or newly developed chlorinating agents could yield more selective and higher-yielding pathways. Agents that operate via different mechanisms or have smaller steric profiles might be more effective for this transformation. For instance, the use of 2,4,6-trichloro-1,3,5-triazine in the presence of dimethyl sulfoxide (B87167) has been shown to be effective for converting benzylic alcohols to chlorides under neutral conditions and could be adapted for related transformations. organic-chemistry.org

Investigation of Uncharted Reactivity Modes and Selective Transformations

The reactivity of this compound is dominated by the electrophilic acyl chloride group, but this is sterically shielded by the two ortho-methyl groups. This shielding likely slows the rate of nucleophilic attack compared to unhindered benzoyl chlorides. stackexchange.comnih.gov The electron-donating 4-butoxy group further modulates the electrophilicity of the carbonyl carbon.

Future research should aim to:

Quantify Steric and Electronic Effects: Kinetic studies comparing the reaction rates of this compound with various nucleophiles against a series of related benzoyl chlorides would provide valuable quantitative data on the interplay of steric hindrance and electronic effects. nih.gov Such studies could help in predicting its reactivity and selecting appropriate conditions for desired transformations.

Catalyst-Enabled Transformations: Given the steric hindrance, transition metal catalysis could unlock new reaction pathways. For example, palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation, could potentially be adapted. Research into specialized ligands that can facilitate the oxidative addition of the acyl C-Cl bond to a metal center would be a key area of focus. organic-chemistry.org

Selective Functionalization: Exploring selective transformations that target other parts of the molecule is another promising direction. For instance, could the acyl chloride group direct reactions at the aromatic ring, or could reactions be developed that functionalize the n-butoxy chain while leaving the acyl chloride intact? Such selective transformations would significantly increase the synthetic utility of this building block.

Development of Advanced Materials with Tunable Properties

Acyl chlorides are valuable monomers for producing high-performance polymers like polyamides and polyesters, as well as for surface modification. wikipedia.orgmdpi.com The specific structure of this compound could impart desirable properties to new materials.

Key research trajectories in this area include:

High-Performance Polymers: The incorporation of this monomer into polymer chains could enhance solubility in organic solvents (due to the butoxy group) and increase the thermal stability and rigidity of the polymer backbone (due to the dimethyl-substituted aromatic ring). Research would involve copolymerizing it with various diamines or diols and characterizing the resulting materials' thermal, mechanical, and optical properties.

Interfacial Polymerization: This technique, used to create ultrathin selective layers for membranes, is a prime application for multifunctional acyl chlorides. mdpi.com While this compound is monofunctional, it could be used as a modifying agent in conjunction with other acyl chlorides to tune the properties (e.g., hydrophobicity, pore size) of the resulting membrane surface.

Functional Surfaces: The compound could be used to chemically graft a layer onto the surface of various substrates (e.g., silica, metal oxides). The butoxy groups would create a hydrophobic surface, while the aromatic core provides a rigid spacer. Such modified surfaces could have applications in chromatography, sensing, or as non-stick coatings.

Integration of Machine Learning and AI in Synthetic Design and Discovery

The field of chemistry is being revolutionized by artificial intelligence (AI) and machine learning (ML), which can accelerate discovery by predicting reaction outcomes, designing synthetic routes, and identifying novel molecules with desired properties. nih.govmdpi.com

For a compound like this compound, AI and ML could be integrated in several ways:

Reaction Optimization: ML algorithms can be trained on experimental data to predict reaction yields and identify optimal conditions (e.g., temperature, solvent, catalyst) with significantly fewer experiments than traditional methods. acdlabs.comacs.org This would be particularly valuable for optimizing the challenging synthesis of this sterically hindered compound.

Retrosynthesis Planning: AI-powered tools can propose novel synthetic pathways by analyzing vast databases of chemical reactions. nih.gov This could help chemists devise more efficient and cost-effective routes to this and related complex molecules.

Discovery of Novel Derivatives: Machine learning models can predict the properties of hypothetical molecules. By starting with the this compound scaffold, these models could be used to design new derivatives with optimized characteristics for specific applications, such as PARP-1 inhibitors in cancer therapy or materials with specific optical properties. frontiersin.orgnih.gov

Q & A

Q. What are the recommended safety protocols for handling 4-n-Butoxy-2,6-dimethylbenzoyl chloride in laboratory settings?

- Methodological Answer: Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact. Work under a fume hood to prevent inhalation of vapors. Store in a dry, cool environment away from moisture and oxidizing agents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Conduct regular glove integrity checks and ensure proper ventilation .

Q. How is this compound synthesized from its benzoic acid precursor?

- Methodological Answer: React the benzoic acid derivative (1 equiv.) with oxalyl chloride (2 equiv.) in dry dichloromethane (DCM) under nitrogen. Add a catalytic amount of DMF to accelerate the reaction. Stir at room temperature for 90 minutes, then remove solvents under vacuum. The crude acid chloride can be used directly for downstream reactions without purification .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: Analyze and NMR spectra to verify substituent positions (e.g., butoxy and methyl groups). For example, butoxy protons typically appear as a triplet (~4.0 ppm, ) and methyl groups as singlets (~2.5 ppm).

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., ) with theoretical mass calculations.

- IR Spectroscopy: Identify characteristic carbonyl (C=O) stretches near 1680–1700 cm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis byproducts during synthesis?

- Methodological Answer:

- Use anhydrous solvents (e.g., DCM, THF) and maintain an inert atmosphere (N/Ar).

- Monitor reaction progress via TLC or HPLC to detect early hydrolysis (e.g., free benzoic acid formation).

- Adjust stoichiometry of oxalyl chloride (1.5–2.0 equiv.) and reaction time (60–120 min) based on kinetic studies.

- Add molecular sieves to scavenge trace moisture .

Q. What are the degradation pathways of this compound under varying storage conditions?

- Methodological Answer:

- Hydrolysis: Expose samples to controlled humidity (e.g., 30–80% RH) and analyze degradation via NMR or LC-MS. Hydrolysis products typically include the corresponding carboxylic acid.

- Thermal Stability: Conduct thermogravimetric analysis (TGA) or accelerated aging at 40–60°C to study decomposition kinetics.

- Surface Interactions: Use microspectroscopic imaging (e.g., AFM-IR) to assess adsorption/reactivity on labware surfaces, which may catalyze degradation .

Q. How can computational modeling aid in predicting reactivity and regioselectivity in derivatization reactions?

- Methodological Answer:

- Perform DFT (Density Functional Theory) calculations to model transition states and predict reaction pathways (e.g., nucleophilic acyl substitution).

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites for nucleophilic attack.

- Validate predictions with experimental data (e.g., comparing yields of thiourea derivatives synthesized via sodium thiocyanate coupling) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for derivatives of this compound?

- Methodological Answer:

- Compare solvent systems (e.g., acetone vs. THF) and catalysts (DMF vs. pyridine) across studies.

- Replicate reactions under standardized conditions and characterize products rigorously (e.g., HRMS, elemental analysis).

- Investigate side reactions (e.g., dimerization) via mass spectrometry or -DOSY NMR to identify unaccounted byproducts .

Method Development

Q. What strategies improve the reproducibility of thiourea derivatization reactions using this acyl chloride?

- Methodological Answer:

- Pre-activate the acid chloride with sodium thiocyanate in dry acetone at 0°C before adding amines.

- Purify intermediates via column chromatography (1–20% MeOH/DCM gradient) and recrystallize final products from ethanol.

- Monitor reaction progress using -NMR to detect thiocyanate intermediates (~170–180 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products